Oxetane-2-carbonitrile

説明

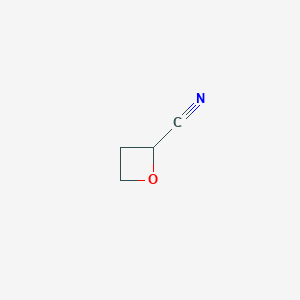

Structure

3D Structure

特性

分子式 |

C4H5NO |

|---|---|

分子量 |

83.09 g/mol |

IUPAC名 |

oxetane-2-carbonitrile |

InChI |

InChI=1S/C4H5NO/c5-3-4-1-2-6-4/h4H,1-2H2 |

InChIキー |

SHMLZNJGRQRUSC-UHFFFAOYSA-N |

正規SMILES |

C1COC1C#N |

製品の起源 |

United States |

Synthetic Methodologies for Oxetane 2 Carbonitrile and Its Functionalized Derivatives

Strategies for Oxetane (B1205548) Ring Construction

The synthesis of the strained four-membered oxetane ring presents notable challenges. However, several strategies have been developed to overcome these hurdles, broadly categorized into intramolecular cyclizations and cycloaddition reactions.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common strategy for the formation of cyclic ethers, including oxetanes. These methods typically involve the formation of a carbon-oxygen bond through the reaction of a nucleophilic oxygen atom with an electrophilic carbon center within the same molecule.

The Williamson ether synthesis, a classic method for forming ethers, can be adapted for intramolecular reactions to construct cyclic ethers. wikipedia.orgyoutube.commasterorganicchemistry.combyjus.comjk-sci.com This approach involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a leaving group located at a suitable position within the same molecule to form the cyclic ether. wikipedia.orgyoutube.commasterorganicchemistry.combyjus.comjk-sci.com

For the synthesis of oxetane-2-carbonitrile, a hypothetical precursor would be a γ-halo-β-hydroxy-nitrile. The reaction would proceed via an SN2 mechanism, where the alkoxide attacks the carbon bearing the leaving group. masterorganicchemistry.com

| Reactant Type | Reagents | Product | Reaction Type |

| Alcohol and Alkyl Halide | Strong Base (e.g., NaH) | Ether | SN2 |

This table outlines the general components of the Williamson ether synthesis.

An important consideration in the intramolecular Williamson ether synthesis for oxetane formation is the preference for primary alkyl halides to avoid competing elimination reactions, which are more prevalent with secondary and tertiary halides. masterorganicchemistry.com

Beyond the classical Williamson ether synthesis, other intramolecular nucleophilic substitution reactions can be employed for oxetane ring formation. These reactions also rely on a nucleophilic attack by an oxygen atom to displace a leaving group and form the C-O bond of the heterocycle. A key step in one of the total syntheses of the complex natural product Taxol, which contains an oxetane ring, involves the ring closure of a trans-1-chloro-2-(hydroxymethyl) fragment. This is achieved by treatment with a strong base to facilitate the intramolecular nucleophilic substitution.

A study by Davis, Croft, and Bull (2015) reported the synthesis of various 2,2-disubstituted oxetanes, including those bearing a nitrile group, through a rhodium-catalyzed O–H insertion followed by a C–C bond-forming cyclization. rsc.org This method provides a versatile route to functionalized oxetanes. rsc.org

| Catalyst | Reactants | Product |

| Rh2(OAc)4 | Diazo compound, Alcohol | 2,2-disubstituted oxetane |

This table summarizes the key components of the rhodium-catalyzed synthesis of functionalized oxetanes.

The formation of four-membered rings through intramolecular cyclization is often challenging due to inherent ring strain. acs.org The kinetics of cyclization to form four-membered saturated cyclic ethers are significantly slower than for the formation of analogous three-, five-, and six-membered rings. acs.org To achieve acceptable yields, the use of anions and good leaving groups is commonly required to drive the reaction forward. acs.org

Undesirable side reactions, such as Grob fragmentation of the halo-alkoxide intermediate into an aldehyde and an alkene, can also lead to modest yields in intramolecular Williamson etherification for oxetane synthesis. acs.org Consequently, the success of this approach is often substrate-dependent. acs.org

Photochemical [2+2] Cycloaddition (Paternò-Büchi Reaction)

The Paternò-Büchi reaction is a powerful photochemical method for the synthesis of oxetanes. slideshare.netwikipedia.orglscollege.ac.in It involves the [2+2] cycloaddition of an electronically excited carbonyl compound with an alkene in its ground state. nih.govnih.govmdpi.com

A notable example relevant to the synthesis of functionalized oxetane-2-carbonitriles is the reaction of 2-morpholinopropenenitrile, an alkene bearing both electron-donating (morpholino) and electron-withdrawing (nitrile) groups. While this substrate gave very low yields with some carbonyl compounds, its reaction with methyl phenylglyoxylate (B1224774) resulted in the corresponding oxetane adduct in good yields. mdpi.com

| Carbonyl Compound | Alkene | Product |

| Methyl phenylglyoxylate | 2-Morpholinopropenenitrile | Functionalized oxetane-2-carbonitrile |

This table presents a successful example of the Paternò-Büchi reaction for the synthesis of a functionalized oxetane-2-carbonitrile derivative.

The mechanism of the Paternò-Büchi reaction is generally understood to proceed through the formation of a biradical intermediate. slideshare.netmdpi.com Upon photoexcitation, the carbonyl compound is promoted to an excited singlet or triplet state. This excited species then adds to the alkene to form a 1,4-biradical intermediate. mdpi.com Subsequent spin inversion (for triplet state reactions) and ring closure of this biradical intermediate yields the oxetane product. mdpi.com The existence of these biradical intermediates has been supported by trapping experiments and the observation of rearrangement products. slideshare.net The majority of Paternò-Büchi reactions are believed to occur from the carbonyl triplet state, which is accessed via intersystem crossing. mdpi.com

Regio- and Stereoselective Control in Paternò-Büchi Syntheses

The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a primary method for synthesizing the oxetane core. mdpi.comslideshare.net The regioselectivity and stereoselectivity of this reaction are dictated by the stability of the intermediate 1,4-diradical formed upon the addition of the excited carbonyl to the alkene. organic-chemistry.orgcambridgescholars.com

Regioselectivity: The orientation of the cycloaddition is governed by the formation of the more stable of the two possible diradical intermediates. For instance, in reactions involving electron-rich alkenes, the electrophilic oxygen of the excited carbonyl group typically adds to the more nucleophilic carbon of the double bond, leading to the more stable radical on the adjacent carbon. nih.gov When benzaldehyde (B42025) is used, reactions often show good regioselectivity. nih.gov For example, its reaction with 2,3-dihydrofuran (B140613) yields a mixture where the major regioisomer results from the formation of the more stable benzylic radical intermediate. mdpi.comresearchgate.net

Stereoselectivity: The stereochemical outcome, particularly the endo/exo selectivity, is also influenced by the stability of the diradical intermediate's conformations. researchgate.net In many cases, particularly with aromatic aldehydes like benzaldehyde, the reaction proceeds with high stereoselectivity, favoring the thermodynamically more stable isomer. nih.gov For example, the reaction between benzaldehyde and a silyl (B83357) derivative of cinnamyl alcohol produces the corresponding oxetane with high stereoselectivity. mdpi.com The exo isomer is often favored in reactions with benzaldehyde, a behavior that can be explained by steric interactions in the triplet state biradical or interactions between the radical centers in the intermediate. researchgate.netphotobiology.com

| Carbonyl Compound | Alkene Partner | Key Selectivity Observation | Reference |

|---|---|---|---|

| Benzaldehyde | 2,3-Dihydrofuran | Good regio- and stereoselectivity (>98:2 regioisomeric mixture). | nih.gov |

| Benzaldehyde | L-Ascorbic Acid | Mixture of regioisomers with exo stereoselectivity. | mdpi.comnih.gov |

| Pentafluorobenzaldehyde | Enol Acetates | High regio- and stereoselectivity (syn addition). | nih.gov |

| Benzaldehyde | Silyl derivative of cinnamyl alcohol | High stereoselectivity observed. | mdpi.com |

Scope and Limitations with Cyanocarbonyl and Cyanoalkene Precursors

The use of precursors containing a nitrile group, such as cyanocarbonyls or cyanoalkenes, in the Paternò-Büchi reaction allows for the direct incorporation of the carbonitrile functionality into the oxetane ring.

Scope: The reaction of acetone (B3395972) with acrylonitrile (B1666552), a cyanoalkene, demonstrates the viability of this approach. The cycloaddition proceeds to form the oxetane, with the regioselectivity being consistent with the addition of the more electron-dense carbon of the ketone's excited state to the most electron-deficient end of the acrylonitrile double bond. cambridgescholars.com This indicates that electron-poor alkenes bearing a cyano group are suitable substrates for this reaction, providing a direct route to oxetane-carbonitriles.

Ring Expansion Reactions from Epoxide Precursors

Ring expansion of epoxides provides a powerful and often stereospecific route to oxetanes. magtech.com.cn This strategy leverages the ring strain of the three-membered epoxide ring as a thermodynamic driving force for the formation of the slightly less strained four-membered oxetane ring. nih.gov

Sulfoxonium Ylide-Mediated Ring Expansion

A well-established method for converting epoxides to oxetanes involves the use of sulfoxonium ylides, such as dimethylsulfoxonium methylide. illinois.eduresearchgate.net The reaction proceeds via a nucleophilic attack of the ylide on one of the epoxide carbons, leading to a ring-opened betaine (B1666868) intermediate. This is followed by an intramolecular Williamson ether-type cyclization, where the oxygen anion displaces the dimethyl sulfoxide (B87167) group to form the oxetane ring. organic-chemistry.org

This method is notable for its stereospecificity; the configuration of the epoxide's stereocenters is typically retained in the resulting oxetane product. organic-chemistry.org This makes it a highly valuable tool for synthesizing optically active oxetanes from enantioenriched epoxides. illinois.eduorganic-chemistry.org The process is a general and high-yielding approach for preparing these four-membered cyclic ethers. organic-chemistry.org

| Epoxide Substrate Type | Ylide Reagent | Key Feature | Reference |

|---|---|---|---|

| Enantiomeric 2-mono- and 2,2-disubstituted epoxides | Dimethylsulfoxonium methylide | High yields, complete retention of enantiomeric purity and stereochemistry. | organic-chemistry.org |

| General epoxides | Sulfur ylides | General method for oxetane formation. | illinois.edu |

| α,α-Difluoro epoxides | Sulfoxonium ylide | Synthesis of α,α-difluoro(arylthio)methyloxetanes in good to high yields. | beilstein-journals.org |

However, the reaction conditions must be carefully controlled. The use of a large excess of the ylide and elevated temperatures can lead to a subsequent ring expansion of the initially formed oxetane into a tetrahydrofuran (B95107). researchgate.net

Lewis Acid Catalyzed Rearrangements

Lewis acids can catalyze the rearrangement of epoxides to form various products, including oxetanes. The general mechanism involves the coordination of the Lewis acid to the epoxide oxygen, which polarizes the C-O bonds and facilitates ring-opening. core.ac.uk This generates a transient carbocationic intermediate. If a suitable internal nucleophile is present, it can trap this intermediate, leading to ring expansion.

For the formation of an oxetane, the rearrangement would involve a 1,2-hydride or alkyl shift followed by intramolecular cyclization of the resulting hydroxyl group onto the carbocation. The specific outcome of Lewis acid-catalyzed epoxide rearrangements is highly dependent on the substrate's structure, the nature of the Lewis acid, and the reaction conditions. While this method is widely used for other rearrangements, its application for the specific synthesis of oxetanes from simple epoxides is less common than ylide-mediated methods. However, it has been successfully applied in domino reactions where an initial epoxide opening is followed by a cyclization cascade to form bicyclic systems containing an oxetane ring. beilstein-journals.org

C-C Bond Forming Cyclization Strategies

While C-O bond formation (Williamson ether synthesis) is the most common cyclization strategy for oxetanes, C-C bond-forming reactions represent an alternative and powerful approach. magtech.com.cnnih.gov This less common strategy is typically based on an ionic mechanism where an intramolecular S_N2 substitution occurs after the deprotonation of a suitably functionalized ether at the α-carbon. beilstein-journals.org To control the regioselectivity of the deprotonation and increase the acidity of the α-hydrogen, a stabilizing group is required. beilstein-journals.org

A notable example is the stereoselective synthesis of 2,3,4-highly substituted oxetanes through an intramolecular C-C bond-forming Michael addition. semanticscholar.org In this approach, vinylogous urethane (B1682113) derivatives are cyclized via an intramolecular attack of an allyl or benzyl (B1604629) anion. This demonstrates that carbanion-based cyclizations can be effectively employed to construct the oxetane ring with a high degree of stereocontrol, yielding highly functionalized products. semanticscholar.org This strategy allows for the incorporation of a wide range of substituents, making it a versatile tool for creating complex oxetane structures. magtech.com.cn

Stereoselective Synthesis of Chiral Oxetane-2-carbonitrile Analogues

Achieving stereoselectivity in the synthesis of chiral oxetane-2-carbonitrile analogues is possible through several of the aforementioned methodologies.

Paternò-Büchi Reaction: Enantioselectivity can be induced by using chiral auxiliaries on either the carbonyl or alkene precursor. researchgate.net More recently, the development of chiral catalysts, such as chiral iridium photocatalysts, has enabled highly enantioselective Paternò-Büchi reactions, producing oxetane products with excellent enantiomeric excess. nih.govbeilstein-journals.org

Ring Expansion of Chiral Epoxides: The sulfoxonium ylide-mediated ring expansion is an exceptionally effective method for stereoselective synthesis. organic-chemistry.org Since the reaction proceeds with retention of stereochemistry, using an enantiopure epoxide precursor directly translates to an enantiopure oxetane product. illinois.eduorganic-chemistry.org This provides a reliable and high-yielding route to optically active oxetanes.

Lewis Acid Catalyzed Cycloadditions: Asymmetric formal [2+2] cycloadditions catalyzed by chiral Lewis acids offer another avenue. For example, chiral Cu(II) or Pd(II) complexes have been used to catalyze the reaction between activated alkenes and trifluoropyruvate to form 2-trifluoromethyl-substituted oxetanes with high diastereoselectivity and enantioselectivity. nih.govacs.org This approach could be adapted for precursors leading to chiral oxetane-2-carbonitrile analogues.

Each of these strategies provides a pathway to control the absolute and relative stereochemistry of the oxetane ring, which is crucial for applications in medicinal chemistry and natural product synthesis where specific stereoisomers are often responsible for biological activity.

Enantioselective Catalytic Methods

The asymmetric synthesis of oxetanes, including theoretical derivatives like oxetane-2-carbonitrile, often employs chiral catalysts to control the stereochemical outcome. While direct enantioselective catalytic syntheses of oxetane-2-carbonitrile are not extensively documented in readily available literature, several powerful methods for constructing chiral oxetane rings with other substitution patterns have been developed. These methodologies provide a foundation for potential routes to the target compound.

One notable approach involves the enantioselective reduction of β-halo ketones, followed by an intramolecular Williamson etherification. acs.org For instance, 2-aryl-substituted oxetanes have been prepared with high enantiomeric excess (79–89% ee) using a chiral reducing agent generated in situ from lithium borohydride (B1222165) and a chiral ligand. acs.org This two-step sequence, involving reduction and subsequent base-promoted cyclization, offers a viable pathway to chiral 2-substituted oxetanes.

Formal [2+2] cycloadditions represent another significant strategy. Smith and co-workers developed a method to form highly substituted, fluorinated oxetanes through an enantioselective formal [2+2] cycloaddition of fluorinated ketones and α-aroyloxyaldehydes, catalyzed by a chiral N-heterocyclic carbene (NHC). acs.org The resulting β-lactones are then reduced and cyclized to afford oxetanes with excellent diastereomeric ratios and enantiomeric excesses. acs.org

Furthermore, iridium-catalyzed C-C bond-forming reactions have been successfully employed for the enantioselective synthesis of oxetanes bearing all-carbon quaternary stereocenters. nih.gov This method involves the coupling of primary alcohols and vinyl epoxides, demonstrating high anti-diastereoselectivity and enantioselectivity. nih.gov

The following table summarizes key findings in the enantioselective synthesis of substituted oxetanes, which could be adapted for oxetane-2-carbonitrile.

| Catalyst/Reagent | Reactants | Product Type | Enantiomeric Excess (ee) |

| Chiral LiBH₄ complex | β-halo ketones | 2-Aryl-substituted oxetanes | 79–89% |

| Chiral N-heterocyclic carbene (NHC) | Fluorinated ketones and α-aroyloxyaldehydes | Highly substituted fluorinated oxetanes | Excellent |

| (S)-Tol-BINAP-modified Iridium complex | Primary alcohols and isoprene (B109036) oxide | Oxetanes with all-carbon quaternary stereocenters | 93% |

Diastereoselective Approaches

Diastereoselectivity is crucial when synthesizing oxetanes with multiple stereocenters. Stereocontrolled syntheses of 2,4-disubstituted oxetanes have been achieved starting from syn- and anti-1,3-diols. acs.org By leveraging the existing stereochemistry of the diol precursors, specific diastereomers of the corresponding oxetanes can be selectively prepared through a sequence involving the formation of an acetoxybromide intermediate followed by cyclization. acs.org

Iridium-catalyzed coupling reactions also exhibit high levels of diastereoselectivity. The reaction between 2-chloro-5-hydroxymethylpyridine (B1360356) and isoprene oxide, catalyzed by a π-allyliridium C,O-benzoate complex, yields the corresponding oxetane precursor with a 40:1 anti-diastereoselectivity. nih.gov Subsequent two-step conversion involving tosylation and intramolecular cyclization affords the final oxetane product. nih.gov

The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, can also proceed with diastereoselectivity, influenced by the stereochemistry of the reactants. nih.gov For example, the reaction of N-acyl enamines can lead to protected 3-aminooxetanes with high diastereoselectivity. organic-chemistry.org

These approaches highlight the potential for controlling the relative stereochemistry of substituents on the oxetane ring, a critical consideration for the synthesis of functionalized oxetane-2-carbonitrile derivatives.

| Method | Precursors | Key Intermediate/Step | Diastereomeric Ratio (dr) |

| Stereocontrolled Cyclization | syn- or anti-1,3-diols | Selective formation of acetoxybromides | High |

| Iridium-Catalyzed C-C Coupling | 2-chloro-5-hydroxymethylpyridine and isoprene oxide | tert-(hydroxy)-prenylation | 40:1 (anti) |

| Paternò-Büchi Reaction | Aromatic aldehydes and silyl enol ethers | Irradiation in benzene | High |

Kinetic Resolution Techniques in Oxetane Synthesis

Kinetic resolution is a powerful strategy for separating a racemic mixture of chiral molecules by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org

A notable application of this technique in oxetane chemistry is the photochemical kinetic resolution of chiral spirocyclic oxetanes. nih.govtum.de In this process, irradiation of racemic 2-oxo-spiro(3H-indole-3,2'-oxetanes) in the presence of a chiral thioxanthone catalyst leads to the preferential decomposition of one enantiomer via a [2+2] cycloreversion (a retro-Paternò-Büchi reaction). nih.govtum.de This allows for the recovery of the other enantiomer in high enantiomeric excess. nih.gov This method has been shown to be effective for a range of substrates, yielding the desired oxetane enantiomer with up to 99% ee. nih.gov

While this specific example does not involve oxetane-2-carbonitrile, the principle of enantioselective decomposition or reaction under kinetic resolution conditions could be a viable, albeit less direct, route to obtaining enantioenriched 2-substituted oxetanes.

| Technique | Substrate | Catalyst/Conditions | Outcome | Enantiomeric Excess (ee) of Recovered Material |

| Photochemical Kinetic Resolution | Racemic 2-oxo-spiro(3H-indole-3,2'-oxetanes) | Chiral thioxanthone catalyst, λ = 398 nm | Enrichment of one enantiomer | 93–99% |

Functionalization and Derivatization of Pre-formed Oxetane-2-carbonitrile Scaffolds

Introduction of Substituents while Maintaining Ring Integrity

The functionalization of a pre-formed oxetane ring without causing ring-opening is a significant challenge due to the inherent ring strain. acs.org However, methods are emerging for the modification of intact oxetane rings. Functionalization at the 2-position of oxetane derivatives has been achieved through deprotonation, creating a nucleophilic center that can react with electrophiles. acs.org This strategy could theoretically be applied to an oxetane-2-carbonitrile scaffold, allowing for the introduction of substituents at positions other than the carbon bearing the nitrile group, provided that the nitrile itself does not interfere with the desired reaction.

The synthesis of functionalized spirocyclic oxetanes has been reported through a telescoped three-step sequence involving a Paternò-Büchi reaction followed by nucleophilic addition and coupling, demonstrating that complex substituents can be introduced while the oxetane core is maintained. rsc.org

Modification at the Nitrile Group

The nitrile group is exceptionally versatile and can be transformed into a wide array of other functional groups. researchgate.netnih.gov On a hypothetical oxetane-2-carbonitrile molecule, these transformations would provide a powerful avenue for derivatization. Standard modifications of the nitrile group include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (oxetane-2-carboxylic acid) or an amide (oxetane-2-carboxamide). researchgate.net

Reduction: Reduction of the nitrile, for example with lithium aluminum hydride (LiAlH₄), would yield a primary amine (2-(aminomethyl)oxetane). researchgate.net

Nucleophilic Addition: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile to produce ketones after hydrolysis.

Cycloaddition: The nitrile group can participate in cycloaddition reactions, such as [3+2] cycloadditions with azides to form tetrazoles. nih.gov

These transformations would allow for the conversion of the cyano group into a diverse set of functionalities, significantly expanding the chemical space accessible from an oxetane-2-carbonitrile precursor.

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful concept in medicinal chemistry and drug discovery that involves modifying a complex molecule, such as a drug candidate, in the final stages of its synthesis. nih.govnih.gov This approach allows for the rapid generation of analogues without the need for de novo synthesis. nih.gov

A strategy for the late-stage C-H functionalization of alcohols to form oxetane rings has been developed, demonstrating the feasibility of introducing the oxetane motif into complex molecular architectures at a late stage. acs.orgsemanticscholar.org This method couples Williamson etherification with alcohol C-H functionalization. acs.org For instance, the steroid pregnenolone (B344588) was successfully converted to an oxetane-containing derivative in a single step with high diastereoselectivity. acs.org

While these examples involve the formation of the oxetane ring itself, the principles of LSF could be applied to a molecule already containing an oxetane-2-carbonitrile moiety. For example, if the oxetane-2-carbonitrile were part of a larger, drug-like molecule with accessible C-H bonds, these could be targeted for functionalization to fine-tune the molecule's properties. nih.gov

Reactivity and Reaction Mechanisms of Oxetane 2 Carbonitrile

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The significant ring strain of the oxetane ring is the primary driving force for its ring-opening reactions. ethz.chbeilstein-journals.org These reactions can be initiated by a wide range of reagents and catalysts, proceeding through several distinct mechanistic pathways. Activation through Lewis or Brønsted acids is a common strategy to facilitate the cleavage of the oxetane ring. researchgate.netnih.gov

Nucleophilic attack is the most common mode of ring-opening for oxetanes. The regioselectivity of the attack is governed by a combination of steric and electronic factors. magtech.com.cn In the case of Oxetane-2-carbonitrile, the presence of the nitrile group at a position adjacent to the ring oxygen introduces significant electronic effects that influence the reaction's course.

Under acidic conditions, the ring oxygen of the oxetane is protonated, forming a highly reactive oxonium ion. This activation facilitates nucleophilic attack even by weak nucleophiles. researchgate.netmagtech.com.cn The reaction generally proceeds via an SN1-like or SN2-like mechanism, depending on the substitution pattern of the oxetane and the reaction conditions. For 2-substituted oxetanes, the attack typically occurs at the more substituted C2 carbon, as this position can better stabilize the developing positive charge in an SN1-like transition state. magtech.com.cn This is known as electronic effect control. magtech.com.cn

In the case of Oxetane-2-carbonitrile, acid catalysis would lead to protonation of the ether oxygen. The subsequent nucleophilic attack is expected to occur preferentially at the C2 position due to the stabilization of the carbocationic character by the adjacent oxygen atom. Various Brønsted and Lewis acids, such as trifluoroacetic acid (TFA), boron trifluoride etherate (BF₃·Et₂O), and metal triflates (e.g., Yb(OTf)₃, Sc(OTf)₃), are effective catalysts for such transformations. researchgate.netacs.orgutexas.edu For instance, intramolecular ring-opening of oxetanes to form larger rings like tetrahydropyrans is a well-established synthetic strategy under acid catalysis. acs.org

Table 1: Examples of Acid Catalysts Used in Oxetane Ring-Opening Reactions

| Catalyst Type | Specific Catalyst | Typical Nucleophile/Solvent | Reference |

|---|---|---|---|

| Brønsted Acid | Camphorsulfonic acid (CSA) | Alcohols (e.g., iPrOH) | acs.org |

| Brønsted Acid | Trifluoroacetic acid (TFA) | Dichloromethane (CH₂Cl₂) | utexas.edu |

| Lewis Acid | Boron trifluoride etherate (BF₃·Et₂O) | Dichloromethane (CH₂Cl₂) | utexas.edu |

| Lewis Acid | Ytterbium triflate (Yb(OTf)₃) | Alcohols, Amines | researchgate.net |

Ring-opening of oxetanes under basic conditions is generally more difficult compared to epoxides and often requires harsh conditions or strong nucleophiles. ethz.chutexas.edu This is because, unlike epoxides, the release of ring strain in the transition state is less pronounced for the four-membered ring. ethz.ch Consequently, strong nucleophiles tend to attack the less sterically hindered C4 position in an SN2 fashion. magtech.com.cn

However, the presence of an activating group can facilitate base-catalyzed ring-opening. For Oxetane-2-carbonitrile, the electron-withdrawing nitrile group makes the C2 proton acidic. A strong base could potentially deprotonate at C2, but this is less likely to lead to ring-opening directly. More commonly, intramolecular nucleophilic attack is a viable pathway under basic conditions if a suitable nucleophile is tethered to the molecule. acs.org For instance, intramolecular ring-opening of oxetane carboxamides using a base like sodium hydride (NaH) has been reported, proceeding under metal-free basic conditions. acs.org While direct intermolecular attack by a base on Oxetane-2-carbonitrile is expected to be slow, specific substrates designed for intramolecular cyclization may react efficiently. acs.orgchemrxiv.org

Transition metals offer diverse and powerful methods for activating and opening oxetane rings. utexas.edu These reactions often exhibit unique selectivity and functional group tolerance compared to traditional acid or base catalysis. Palladium, cobalt, lanthanides, and zirconium complexes have all been employed in oxetane ring-opening reactions. acs.orgutexas.eduresearchgate.netbeilstein-journals.org

Lanthanide triflates, such as Yb(OTf)₃, are excellent Lewis acids that can promote the regioselective ring-opening of oxetanes with various nucleophiles, including amines, at room temperature. utexas.edu Palladium-catalyzed reactions, such as hydrogenolysis, can lead to reductive cleavage of the C-O bonds. magtech.com.cn More recently, cobalt-based catalysis has been developed to generate radical species via oxetane ring-opening, enabling a range of C-C bond-forming reactions. researchgate.net This strategy involves the formation of an alkylated cobalt complex, followed by homolytic cleavage to generate a nucleophilic radical. researchgate.net For Oxetane-2-carbonitrile, such methods could provide a route to γ-hydroxy nitriles or other functionalized products.

Table 2: Selected Transition Metal-Catalyzed Ring-Opening Reactions of Oxetanes

| Metal Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Lanthanide (Ln(OTf)₃) | Lewis Acid Catalysis | Highly regioselective, mild conditions (r.t.) | utexas.edu |

| Palladium (Pd) | Hydrogenolysis, Cycloaddition | Reductive ring-opening, formal [2+2] cycloadditions | acs.orgmagtech.com.cn |

| Cobalt (Co) | Radical Generation | Forms nucleophilic radicals for C-C bond formation | researchgate.net |

The nitrile (cyano) group at the C2 position of Oxetane-2-carbonitrile exerts a profound influence on the ring's reactivity. As a potent electron-withdrawing group, it significantly impacts both the kinetics and the regioselectivity of ring-opening reactions.

Kinetics: The electron-withdrawing nature of the nitrile group deactivates the oxetane ring toward electrophilic attack (e.g., protonation) by destabilizing any adjacent positive charge. However, it simultaneously enhances the electrophilicity of the C2 carbon. This makes the C2 position more susceptible to nucleophilic attack. In acid-catalyzed reactions, while the initial protonation step might be slower, the subsequent nucleophilic attack at C2 is facilitated.

Regioselectivity: The primary effect of the C2-nitrile group is to strongly direct nucleophilic attack to the C2 position. In acid-catalyzed pathways, the carbocationic character at C2 is destabilized by the inductive effect of the nitrile group, but this is counteracted by the stabilizing resonance effect of the adjacent ether oxygen. In SN2-type reactions, the nitrile group makes the C2 carbon a highly electrophilic center, promoting attack at this site. This electronic bias typically overrides steric considerations, leading to high regioselectivity for C2 attack. For example, the reaction of 2-phenyloxetane (B1633447) with trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a solid base catalyst proceeds via an SN2 attack at the less substituted C4 position, but the electronic effects of the C2-nitrile group would favor C2 attack. researchgate.net

While less common than nucleophilic pathways, electrophilic ring-opening reactions provide unique synthetic opportunities. magtech.com.cnresearchgate.net These reactions typically involve the reaction of the oxetane oxygen with a strong electrophile, often followed by rearrangement or capture by a nucleophile. Transition metal-catalyzed electrophilic ring-opening provides a method for C-C bond formation using readily available electrophiles like organohalides. researchgate.net

Another class of reactions involves electrophilic ring-enlargement, where the oxetane is converted into a larger heterocyclic system. magtech.com.cn For Oxetane-2-carbonitrile, reaction with an electrophile could potentially lead to the formation of five-membered rings or other rearranged products, although specific examples for this substrate are not widely documented. The challenge in these reactions often lies in controlling the regioselectivity and preventing polymerization, which is a common side reaction for strained ethers like oxetanes. ethz.ch

Radical Ring-Opening Mechanisms

While ionic ring-opening of oxetanes is common, their use as precursors for radical species is a more recent development. chemrxiv.org A notable method involves a cobalt-catalyzed process that enables the generation of nucleophilic radicals from oxetanes through a ring-opening mechanism. scispace.comresearchgate.net This strategy has been shown to be effective for a range of oxetane substrates, and its principles can be extended to oxetane-2-carbonitrile.

The proposed mechanism commences with the activation of the oxetane ring, followed by the formation of an alkylated cobalt complex. Homolytic cleavage of the cobalt-carbon bond then generates the desired radical species. chemrxiv.org For oxetane-2-carbonitrile, the process would likely follow these key steps:

Initial Ring-Opening: The reaction is initiated by an additive such as TMSBr, which facilitates the opening of the oxetane ring to form a γ-bromo-α-hydroxy intermediate. In the case of oxetane-2-carbonitrile, this would lead to 4-bromo-3-hydroxybutanenitrile. The regioselectivity favors cleavage at the C2-O bond, with the nucleophile (Br-) attacking the less sterically hindered C4 position.

Formation of Cobalt Complex: A reduced Co(I) catalyst, often derived from vitamin B12, undergoes oxidative addition with the bromo-alcohol intermediate to form an alkyl-Co(III) complex.

Homolytic Cleavage: This alkyl-Co(III) complex then undergoes light-induced homolytic cleavage of the Co-C bond. This step generates a primary alkyl radical at the C4 position, which can then participate in subsequent reactions, such as Giese additions or cross-electrophile couplings. scispace.com

This cobalt-catalyzed method represents a significant advancement, providing access to radical reactivity from oxetanes under relatively mild conditions. The functional group tolerance of this method suggests it could be applicable to substrates like oxetane-2-carbonitrile, enabling the formation of functionalized nitrile-containing compounds. chemrxiv.org

Selective Cleavage of C-O vs. C-C Bonds

The reactivity of the oxetane ring is dominated by the cleavage of the carbon-oxygen bonds, which relieves the significant ring strain. beilstein-journals.org Cleavage of the stronger and less polarized carbon-carbon bonds is energetically less favorable and therefore much rarer. researchgate.net

Predominance of C-O Bond Cleavage: Nearly all ring-opening reactions of oxetanes, whether proceeding through cationic, anionic, or the radical mechanisms described above, involve the scission of a C-O bond. The high ring strain and the polarity of the C-O bond make it the most reactive site in the molecule. scispace.combeilstein-journals.org In acid-catalyzed reactions, protonation of the oxygen atom makes the ring carbons highly electrophilic and susceptible to nucleophilic attack, leading to C-O bond rupture. The cobalt-catalyzed radical ring-opening also proceeds exclusively via C-O bond cleavage, initiated by the attack of a halide on a ring carbon. scispace.com

Potential for C-C Bond Cleavage: While not a common pathway for oxetanes, selective C-C bond cleavage can be achieved in certain radical reactions, typically through β-fragmentation. nih.gov For oxetane-2-carbonitrile, a hypothetical C-C cleavage could be envisioned if a radical were generated at the oxygen atom (an alkoxy radical). This could theoretically trigger the fragmentation of the adjacent C2-C3 bond. However, generating such an alkoxy radical from an oxetane is not straightforward.

Another context for selective C-C versus C-O bond cleavage involves specific catalytic systems designed to break C-C bonds, though examples for oxetanes are scarce. For instance, studies on lignin (B12514952) models have shown that the choice of a vanadium catalyst can dictate the selectivity between C-C and C-O bond cleavage in phenolic compounds, but this has not been demonstrated for simple heterocycles like oxetanes. nih.gov

Cycloaddition Reactions Involving Oxetane-2-carbonitrile

Cycloaddition reactions provide a powerful tool for constructing cyclic molecules. While the most famous reaction involving oxetanes is their synthesis via the [2+2] Paternò-Büchi reaction, the oxetane ring itself can participate in cycloadditions if appropriately functionalized. thieme-connect.de

The saturated ring of oxetane-2-carbonitrile is not capable of participating directly in a [2+2] cycloaddition. However, unsaturated derivatives could serve as substrates. For example, an oxetane bearing an exocyclic double bond, such as 2-cyano-3-methyleneoxetane, could theoretically undergo a [2+2] photocycloaddition with an alkene to form a spirocyclic system. This is analogous to reported light-induced cycloadditions of 3-(arylmethylidene)oxetanes. [from previous search]

The nitrile group itself could also potentially participate in cycloaddition chemistry. Nitriles are known to act as a 2π component in transition-metal-catalyzed [2+2+2] cycloadditions with alkynes to form pyridine (B92270) rings. rsc.orguwindsor.ca This suggests that under specific catalytic conditions, the C≡N bond of oxetane-2-carbonitrile might undergo a [2+2] cycloaddition with a highly reactive partner like an alkyne or ketene, although such reactivity is not widely documented.

| Reactant 1 (Oxetane Derivative) | Reactant 2 (π-System) | Reaction Type | Potential Product |

| 2-Cyano-3-methyleneoxetane | Alkene (e.g., Ethylene) | Photochemical [2+2] | 2-Cyano-oxaspiro[3.3]heptane derivative |

| Oxetane-2-carbonitrile | Alkyne (e.g., Acetylene) | Transition-Metal Catalyzed [2+2] | Azacyclobutadiene derivative (highly reactive) |

Pericyclic reactions beyond cycloadditions, such as electrocyclic reactions and sigmatropic rearrangements, are not well-established for oxetane-2-carbonitrile. An electrocyclic ring-opening of the four-membered oxetane ring is subject to the constraints of the Woodward-Hoffmann rules. As a 4-electron system, a thermal electrocyclic ring-opening would be forbidden, while a photochemical opening would be allowed. However, such reactions are not commonly observed for simple oxetanes, likely due to competing reaction pathways.

Cheletropic reactions, which are a subclass of cycloadditions, are primarily relevant to the synthesis of oxetanes rather than their subsequent reactions. Therefore, the scope of pericyclic reactions for oxetane-2-carbonitrile remains limited and largely theoretical.

Rearrangement and Isomerization Processes

One of the most significant and well-documented reactions for oxetanes substituted with a potential carboxylic acid group at the C2 position is their isomerization to five-membered lactones (γ-lactones). enamine.net Numerous studies on oxetane-2-carboxylic acids have shown that they are often unstable, rearranging to the corresponding γ-lactone upon gentle heating or even during storage at room temperature, without the need for an external catalyst. scienceopen.comacs.org

This process is highly relevant to oxetane-2-carbonitrile, as the nitrile group can be readily hydrolyzed to a carboxylic acid under thermal or acidic conditions, particularly in the presence of water. Once the carboxylic acid is formed, it can undergo a rapid intramolecular rearrangement. The proposed mechanism involves the protonation of the oxetane oxygen by the carboxylic acid group (autocatalysis), which activates the ring toward nucleophilic attack by the resulting carboxylate. scienceopen.com

The stability of oxetane-carboxylic acids is influenced by substituents. Bulky aromatic groups or zwitterionic structures can stabilize the oxetane ring, requiring higher temperatures for isomerization. acs.org

Table: Conditions for Isomerization of Various Oxetane-Carboxylic Acids to Lactones scienceopen.comacs.org

| Starting Oxetane-Carboxylic Acid | Conditions | Outcome |

| Oxetane-2-carboxylic acid | Storage at RT; or heating in isopropanol | Complete isomerization to γ-butyrolactone |

| 3-Methyl-oxetane-3-carboxylic acid | Heating at 50 °C in dioxane/water | Clean isomerization to a substituted γ-lactone |

| 3-Aryl-oxetane-3-carboxylic acids | Stable at RT; Isomerize at 100 °C in dioxane/water | Formation of corresponding γ-lactones |

| 3-(Imidazolylmethyl)-oxetane-3-carboxylic acid | Stable even upon heating at 100 °C | No isomerization observed (stabilized as zwitterion) |

In the presence of strong Lewis acids, oxetanes can also rearrange to other heterocyclic systems. For example, certain oxetane adducts are known to rearrange to furan (B31954) derivatives in the presence of acids like boron trifluoride. thieme-connect.de While not specifically documented for oxetane-2-carbonitrile, it is plausible that under strong acidic conditions, it could undergo rearrangement to a substituted furan or dihydrofuran ring system.

Photo-Induced Rearrangements

Photo-induced reactions offer pathways to unique molecular transformations by accessing excited states with distinct reactivity from the ground state. 3s-tech.net For oxetane-2-carbonitrile, photochemical activation can potentially lead to complex rearrangements. The most well-documented photochemical reaction involving oxetanes is the Paternò-Büchi reaction, which is a [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane. nih.govresearchgate.net The mechanism of this reaction, which involves the formation of a 1,4-diradical intermediate from an excited carbonyl state, provides insight into possible photo-induced rearrangements of the oxetane ring itself. researchgate.netresearchgate.net

Upon absorption of light, oxetane-2-carbonitrile could enter an excited state, potentially leading to the homolytic cleavage of one of the ring's C-C or C-O bonds. This would generate a diradical intermediate. beilstein-journals.org For instance, a Norrish-Type I cleavage could occur, breaking the bond between the carbon bearing the nitrile group and the adjacent carbon, leading to a diradical species that could undergo further rearrangement or fragmentation. beilstein-journals.orgnih.gov Another possibility is a photochemical triple cascade reaction, which involves steps like [2+2] photocycloaddition and γ-H transfer, ultimately leading to complex polycyclic structures. beilstein-journals.orgnih.gov The specific pathway and products would be highly dependent on the irradiation wavelength, solvent, and the presence of photosensitizers.

Functional Group Transformations of the Nitrile Moiety

The nitrile group of oxetane-2-carbonitrile is a versatile functional handle that can be converted into various other groups. However, the inherent strain of the adjacent oxetane ring necessitates the use of carefully selected, "oxetane-tolerant" reaction conditions to avoid undesired ring-opening. chemrxiv.org Generally, the oxetane ring is relatively stable under basic or neutral conditions but is susceptible to cleavage in acidic environments or in the presence of certain strong nucleophiles and reducing agents. chemrxiv.org

Hydrolysis and Amidation

The conversion of the nitrile group to a carboxylic acid or an amide is a fundamental transformation. For oxetane-2-carbonitrile, this is best achieved under basic conditions. chemrxiv.org Acid-catalyzed hydrolysis is generally avoided as it readily promotes the ring-opening of the strained oxetane, leading to unwanted byproducts. chemrxiv.org Basic hydrolysis, using reagents like sodium or potassium hydroxide, effectively converts the nitrile to the corresponding carboxylate salt, which can then be carefully neutralized to yield the carboxylic acid, or partially hydrolyzed to the amide. Current time information in Powiat rzeszowski, PL. This strategy has proven efficient for multigram-scale syntheses while preserving the integrity of the oxetane core. chemrxiv.org

Table 1: Conditions for Hydrolysis of the Nitrile Group

| Transformation | Reagents | Key Consideration |

| Nitrile to Carboxylic Acid | e.g., NaOH, H₂O, heat | Basic conditions are crucial to prevent ring-opening. chemrxiv.org |

| Nitrile to Amide | Controlled basic hydrolysis | Reaction must be monitored to stop at the amide stage. |

Reduction to Amines or Aldehydes

The nitrile group can be reduced to either a primary amine or, via partial reduction and hydrolysis, an aldehyde. The choice of reducing agent is critical due to the sensitivity of the oxetane ring.

Reduction to Amines: Strong reducing agents such as lithium aluminum hydride (LiAlH₄) are generally incompatible with the oxetane scaffold, causing decomposition and ring cleavage at various temperatures. chemrxiv.org Milder, more selective methods are required. Catalytic hydrogenation using Raney Nickel (Ra-Ni) at elevated temperature and pressure (e.g., 60°C, 80 atm H₂) has been shown to be a successful, oxetane-tolerant approach. chemrxiv.org Another effective method is the use of cobalt boride, generated in situ from cobalt(II) chloride and sodium borohydride (B1222165), which allows for the rapid and efficient preparation of the corresponding primary amine on a large scale. chemrxiv.org

Reduction to Aldehydes: The reduction of a nitrile to an aldehyde typically involves reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures, followed by aqueous workup. While specific studies on applying this to oxetane-2-carbonitrile are limited, the general sensitivity of the oxetane ring to Lewis acidic reagents would necessitate careful optimization of reaction conditions, particularly temperature control, to minimize ring-opening side reactions.

Table 2: Reagents for the Reduction of Oxetane-2-carbonitrile

| Target Product | Reagent(s) | Outcome and Remarks |

| Primary Amine | Ra-Ni, H₂ (80 atm) | Successful, oxetane-tolerant method. chemrxiv.org |

| Primary Amine | CoCl₂, NaBH₄ | Rapid and efficient for multigram scale synthesis. chemrxiv.org |

| Decomposition | LiAlH₄ | Not tolerated; causes decomposition of the oxetane ring. chemrxiv.org |

| Aldehyde | DIBAL-H (Diisobutylaluminium hydride) | Potentially feasible but requires careful optimization to avoid ring-opening. |

Nucleophilic Addition to the Nitrile

Nucleophilic addition to the carbon-nitrogen triple bond is a common strategy for forming new carbon-carbon bonds, such as in the reaction with Grignard reagents to yield ketones after hydrolysis. However, the oxetane ring generally does not tolerate Grignard reagents, which can act as both strong nucleophiles and bases, leading to ring-opening reactions. chemrxiv.org

Therefore, the scope of nucleophilic additions to the nitrile of oxetane-2-carbonitrile is limited. Alternative organometallic reagents or reaction conditions that are less basic and Lewis acidic might be required. For instance, organozinc or organocuprate reagents, which are typically softer nucleophiles, could potentially react with the nitrile while preserving the oxetane ring, although this would require specific investigation.

Mechanistic Studies of Oxetane-2-carbonitrile Transformations

Understanding the mechanisms of reactions involving oxetane-2-carbonitrile is key to predicting its reactivity and controlling reaction outcomes. Studies on related oxetane derivatives have shed light on the likely intermediates that govern its transformations.

Investigation of Reaction Intermediates (e.g., Carbocations, Radicals)

Radical Intermediates: There is strong evidence for the formation of radical intermediates at the C2 position of the oxetane ring. Photoredox-catalyzed decarboxylation of 3-aryl-3-oxetane carboxylic acids, a closely related substrate class, generates tertiary benzylic radicals. nih.govresearchgate.net These radicals can then undergo conjugate additions (Giese-type reactions) into activated alkenes. nih.gov Computational and kinetic studies indicate that the high ring strain of the oxetane makes the formation of this radical favorable and subsequent Giese additions effectively irreversible, in contrast to unstrained benzylic radicals where the addition is often reversible. researchgate.net This suggests that oxetane-2-carbonitrile could be a precursor to a C2-centered radical via various radical generation methods.

Carbocationic Intermediates: Carbocationic intermediates or species with significant carbocationic character are implicated in acid-catalyzed reactions. The facile ring-opening of oxetanes under acidic conditions is believed to proceed through a protonated oxetane intermediate, which then opens to form a stabilized carbocation before reacting with a nucleophile. Furthermore, studies on the functionalization of 3-hydroxyoxetanes via their trichloroacetimidate (B1259523) derivatives show that the reaction proceeds through an Sₙ1 mechanism. nih.gov This mechanism involves the formation of an oxetane-derived carbocation, which requires stabilization from a substituent like an aryl group. nih.gov This implies that an oxetane-2-carbonitrile derivative with a stabilizing group (e.g., an aryl group) at the C2 position could undergo transformations via a carbocationic intermediate under appropriate conditions.

Kinetic and Thermodynamic Analysis of Reactions

A thorough understanding of the reactivity of Oxetane-2-carbonitrile necessitates a detailed analysis of the kinetic and thermodynamic parameters that govern its chemical transformations. However, a comprehensive literature search reveals a notable scarcity of specific experimental kinetic and thermodynamic data for Oxetane-2-carbonitrile itself. Therefore, this section will discuss the expected reactivity based on analogous systems and the limited available data for closely related compounds.

The reactivity of Oxetane-2-carbonitrile is primarily dictated by the interplay of two functional groups: the strained four-membered oxetane ring and the electrophilic nitrile group. The ring strain of the oxetane, estimated to be around 25.5 kcal/mol, provides a significant thermodynamic driving force for ring-opening reactions. beilstein-journals.org Concurrently, the nitrile group can undergo characteristic reactions such as hydrolysis and reduction.

Thermodynamic Considerations of Nitrile Hydrolysis

The hydrolysis of nitriles to carboxylic acids is a thermodynamically favorable process. Studies on the hydrolysis of various nitriles, while not specific to Oxetane-2-carbonitrile, provide insight into the thermodynamics of this transformation. The reaction generally proceeds to completion, indicating a large equilibrium constant. iaea.orgresearchgate.netdaneshyari.com Calorimetric studies have determined the standard molar enthalpies of reaction (ΔrHm°) for the hydrolysis of several nitrile compounds. These values, which are consistently exothermic, highlight the thermodynamic favorability of this reaction.

Table 1: Standard Molar Enthalpies of Reaction for the Hydrolysis of Various Nitriles

| Nitrile Compound | Reaction | ΔrHm°(cal) (kJ·mol⁻¹) |

|---|---|---|

| Benzonitrile | Benzonitrile(aq) + 2H₂O(l) → Benzoic acid(aq) + Ammonia(aq) | -23.5 |

| Benzylcyanide | Benzylcyanide(aq) + 2H₂O(l) → Benzeneacetic acid(aq) + Ammonia(aq) | -34.8 |

| 3-Phenylpropionitrile | 3-Phenylpropionitrile(aq) + 2H₂O(l) → 3-Phenylpropanoic acid(aq) + Ammonia(aq) | -33.9 |

| 3-Indoleacetonitrile | 3-Indoleacetonitrile(aq) + 2H₂O(l) → Indole-3-acetic acid(aq) + Ammonia(aq) | -31.2 |

Data sourced from thermodynamic investigations of nitrilase catalyzed reactions. iaea.orgresearchgate.netdaneshyari.com

While these data pertain to different molecular scaffolds, they suggest that the hydrolysis of the nitrile group in Oxetane-2-carbonitrile to form Oxetane-2-carboxylic acid would also be an energetically favorable process.

Kinetic Analysis of Oxetane Ring Reactivity

The kinetics of reactions involving the oxetane ring are influenced by factors such as the nature of the substituents and the reaction conditions. Acid-catalyzed ring-opening is a common reaction pathway for oxetanes. Kinetic data for the closely related compound, (2R)-Oxetane-2-carboxylic acid, offers valuable insight into the potential reactivity of Oxetane-2-carbonitrile.

A study on the acid-induced isomerization of (2R)-Oxetane-2-carboxylic acid to a γ-lactone revealed first-order kinetics. This suggests that the reaction rate is directly proportional to the concentration of the protonated oxetane intermediate.

Table 2: Kinetic Data for the Acid-Induced Isomerization of (2R)-Oxetane-2-carboxylic acid

| Reaction Condition | Rate Constant (k) |

|---|---|

| 80°C in iPrOH | 0.0064 min⁻¹ |

Data pertains to the isomerization to a γ-lactone via a protonated oxetane intermediate.

This kinetic parameter underscores that while thermodynamically favored, the ring-opening of substituted oxetanes may require thermal or catalytic activation to proceed at a significant rate. It is plausible that Oxetane-2-carbonitrile would exhibit similar kinetic behavior under acidic conditions, potentially leading to ring-opened products.

Computational studies on other substituted oxetanes have also been employed to understand their reactivity, indicating that the Giese addition of benzylic radicals of oxetanes can be an exergonic process. chemrxiv.org Such theoretical approaches could be instrumental in predicting the kinetic and thermodynamic feasibility of various reactions of Oxetane-2-carbonitrile in the absence of experimental data.

Advanced Spectroscopic and Structural Analysis of Oxetane 2 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the detailed structural investigation of oxetane-2-carbonitrile, providing deep insights into its connectivity, stereochemistry, and dynamic behavior in solution.

Elucidation of Regio- and Stereochemistry

The precise arrangement of atoms (regiochemistry) and their 3D orientation (stereochemistry) within the oxetane-2-carbonitrile molecule can be unequivocally determined using a combination of one-dimensional and two-dimensional NMR experiments. The assignment of proton (¹H) and carbon (¹³C) NMR spectra is foundational to this analysis. rsc.orgrsc.org For instance, the chemical shifts of the protons and carbons in the oxetane (B1205548) ring are characteristic and provide initial clues about the electronic environment of each nucleus.

Detailed analysis of coupling constants (J-values) in ¹H NMR spectra helps to establish through-bond connectivity. Furthermore, advanced techniques such as Correlation Spectroscopy (COSY) are employed to confirm proton-proton coupling networks within the molecule. rsc.org The stereochemical configuration, particularly the relative orientation of the nitrile group with respect to the oxetane ring, can be established through techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). ethz.ch

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Ranges for Oxetane Derivatives This table presents typical chemical shift ranges observed for substituted oxetanes and should be considered illustrative for oxetane-2-carbonitrile.

| Atom | Typical Chemical Shift (ppm) |

|---|---|

| Oxetane Ring Protons (CH₂) | 4.5 - 5.0 |

| Oxetane Ring Methine Proton (CH) | Varies with substitution |

| Oxetane Ring Carbons (CH₂) | ~76 |

| Oxetane Ring Methine Carbon (CH) | Varies with substitution |

Data compiled from typical values for substituted oxetanes. mdpi.com

Conformational Analysis using NOESY and ROESY

The four-membered oxetane ring is not perfectly planar and can adopt a puckered conformation. acs.org The exact conformation and the spatial proximity of different protons in oxetane-2-carbonitrile can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY). acs.orgkcl.ac.uk These experiments detect through-space interactions between protons that are close to each other, typically within 5 Å.

NOESY cross-peaks establish correlations between spatially close protons, providing critical information for determining the preferred conformation of the molecule in solution. rsc.orguni-regensburg.de For medium-sized molecules like oxetane-2-carbonitrile, ROESY can be particularly advantageous as it mitigates the issue of zero or near-zero NOE enhancement that can occur for molecules with specific rotational correlation times. kcl.ac.uk The presence or absence of specific NOESY or ROESY cross-peaks allows for the differentiation between various possible puckered conformations of the oxetane ring and the orientation of the nitrile substituent.

Heteronuclear Correlation Techniques (e.g., HMBC, HSQC) for Complex Structure Assignment

For an unambiguous assignment of all proton and carbon signals, especially in complex regions of the spectrum, heteronuclear correlation techniques are indispensable. rsc.orgacs.org The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons. mdpi.com

Dynamic NMR Studies for Ring Puckering and Conformational Dynamics

The oxetane ring is known to undergo a dynamic process called ring puckering, where it inverts between different puckered conformations. acs.orgmdpi.com Dynamic NMR (DNMR) spectroscopy is a powerful method to study such conformational dynamics. uni-regensburg.de By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals.

At high temperatures, if the ring inversion is fast on the NMR timescale, the signals for the axial and equatorial protons may appear as averaged, sharp peaks. As the temperature is lowered, the rate of inversion decreases. If the rate becomes slow enough, separate signals for the axial and equatorial protons of the puckered ring may be observed. The temperature at which the signals coalesce can be used to calculate the energy barrier for the ring-puckering process. researchgate.net This provides valuable quantitative information about the conformational flexibility of the oxetane-2-carbonitrile ring system.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule.

Vibrational Analysis of Oxetane Ring and Nitrile Group

The infrared and Raman spectra of oxetane-2-carbonitrile are characterized by specific absorption bands corresponding to the vibrational modes of its functional groups and the oxetane ring itself. uni-regensburg.de The nitrile group (C≡N) exhibits a very characteristic and strong stretching vibration in the IR spectrum, typically found in the range of 2210-2260 cm⁻¹. The exact position can give subtle clues about the electronic environment.

The oxetane ring has several characteristic vibrational modes. A key feature is the ring-breathing motion, which is often observed as a strong absorption in the IR spectrum. uni-muenchen.de Other vibrations include the symmetric and asymmetric C-O-C stretching modes and various CH₂ rocking, wagging, and twisting vibrations. uni-muenchen.de A detailed vibrational analysis, often aided by computational methods like Density Functional Theory (DFT), can assign the observed bands to specific molecular motions, providing a comprehensive picture of the molecule's vibrational landscape. slideshare.net

Table 2: Characteristic Infrared Absorption Frequencies for Oxetane-2-carbonitrile This table presents expected characteristic vibrational frequencies.

| Functional Group / Vibration | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C≡N Stretch | 2210 - 2260 | Medium to Strong |

| C-H Stretch (alkane) | 2850 - 3000 | Medium to Strong |

| Oxetane Ring Breathing | ~980 - 1040 | Strong |

Data compiled from general spectroscopic tables and studies on related oxetane compounds. uni-muenchen.de

Hydrogen Bonding Interactions and Molecular Assembly

The molecular structure of oxetane-2-carbonitrile, featuring an oxetane ring and a nitrile group, presents specific sites for hydrogen bonding, which fundamentally governs its molecular assembly. The oxygen atom within the oxetane ring is a primary hydrogen bond acceptor. The significant ring strain of the four-membered ether, particularly the compressed C-O-C bond angle, increases the exposure of the oxygen's lone pair electrons, making it a potent hydrogen bond acceptor. acs.orgbeilstein-journals.orgmdpi.com Studies have shown that oxetanes can form more effective hydrogen bonds than other cyclic ethers and can compete with most carbonyl functional groups in this regard. acs.orgbeilstein-journals.orgmdpi.com

The interplay of these interactions can lead to complex supramolecular structures. For instance, in related oxetane-containing peptidomimetics, the assembly into larger structures like hydrogels is directed by hydrogen bonding and other non-covalent forces. rsc.org The oxetane unit, acting as a hydrogen bond acceptor, plays a crucial role in the formation of ordered structures, such as the fibrous networks observed in some dipeptide gels. rsc.org Mechanistic studies involving related compounds have also highlighted the importance of key hydrogen-bonding interactions in determining reaction outcomes and diastereoselectivity. researchgate.net

X-ray Crystallography and Diffraction Studies

X-ray crystallography provides the most definitive data on the three-dimensional structure of molecules in the solid state. While a specific crystal structure for oxetane-2-carbonitrile is not publicly documented, extensive crystallographic data from unsubstituted oxetane and its derivatives allow for a precise and well-founded understanding of its expected molecular geometry, conformation, and packing.

Precise Determination of Molecular Geometry and Bond Parameters

X-ray diffraction studies on unsubstituted oxetane have precisely determined its bond lengths and angles. These parameters are foundational for understanding the geometry of substituted derivatives like oxetane-2-carbonitrile. The introduction of a nitrile group at the C2 position is expected to cause minor deviations in the local geometry, but the core ring parameters provide a reliable baseline.

Data from an X-ray analysis of oxetane at 140 K reveals the fundamental bond parameters of the ring. beilstein-journals.orgbeilstein-journals.org The C-O bond length is notably long for a single bond of this type. acs.org

Table 1: Molecular Geometry of Unsubstituted Oxetane at 140 K beilstein-journals.orgbeilstein-journals.org

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C-O | 1.46 |

| C-C | 1.53 |

| Bond Angles (°) | |

| C-O-C | 90.2 |

| C-C-O | 92.0 |

| C-C-C | 84.8 |

These endocyclic angles deviate significantly from the ideal tetrahedral angle of 109.5°, which is the primary source of the ring strain, estimated to be around 25.5 kcal/mol. beilstein-journals.orgbeilstein-journals.org

Analysis of Puckering Angles and Conformations in Solid State

Contrary to early assumptions of planarity, X-ray analysis has proven that the oxetane ring is puckered. beilstein-journals.orgbeilstein-journals.org This puckering minimizes torsional strain from eclipsing interactions between adjacent hydrogen atoms. The degree of puckering is influenced by the nature and position of substituents on the ring. acs.orgmdpi.com

For the parent oxetane, the puckering angle is relatively small, measured at 8.7° at 140 K and 10.7° at 90 K. acs.orgbeilstein-journals.orgmdpi.com The presence of substituents generally leads to a more puckered conformation to alleviate increased steric interactions. acs.orgmdpi.com

Table 2: Puckering Angles of Various Oxetane Derivatives

| Compound | Puckering Angle (°) | Source(s) |

|---|---|---|

| Unsubstituted Oxetane (at 140 K) | 8.7 | beilstein-journals.orgmdpi.combeilstein-journals.org |

| N-nitro-2-(oxetan-3-ylidene)hydrazine-1-carboximidamide | 7.07 | uni-muenchen.de |

| A Spiro-tetrahydrotetrazine derivative | 14.77 | uni-muenchen.de |

| A Spiro-tetrahydrotetrazine derivative | 16.38 | uni-muenchen.de |

For oxetane-2-carbonitrile, the nitrile substituent at the C2 position would influence the puckering angle, likely resulting in a value different from the unsubstituted ring, though specific data is unavailable.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice, or crystal packing, is dictated by a combination of intermolecular forces, including hydrogen bonds, dipole-dipole interactions, and van der Waals forces. In oxetane-containing compounds, the oxetane oxygen frequently participates in hydrogen bonding, which can be a dominant factor in the crystal packing.

Theoretical and Computational Investigations of Oxetane 2 Carbonitrile

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a principal method for investigating the properties of oxetane (B1205548) derivatives. nih.gov DFT calculations are employed to explore molecular structures, heats of formation, and other fundamental energetic properties. nih.gov

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more likely to be reactive. In the context of oxetane formation, such as in the Paternò-Büchi reaction, the interaction between the frontier orbitals of the reacting species dictates the reaction pathway. mdpi.comnih.gov For instance, the interaction between the half-occupied molecular orbital of a carbonyl compound and the LUMO of an alkene can lead to the formation of a biradical intermediate, a key step in oxetane synthesis. mdpi.com

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP maps electron density to identify regions that are electron-rich (negative potential, typically shown in red) and electron-poor (positive potential, typically shown in blue). uni-muenchen.deresearchgate.net For oxetane-containing compounds, the oxygen atom, with its lone pairs, represents a region of negative electrostatic potential, making it a strong hydrogen-bond acceptor. beilstein-journals.org This property is significant in how oxetanes interact with other molecules and their biological targets. acs.org

The four-membered ring of oxetane is strained, which influences its conformational preferences. beilstein-journals.org While unsubstituted oxetane is nearly planar, the introduction of substituents, like the carbonitrile group in Oxetane-2-carbonitrile, can lead to a more puckered conformation to alleviate eclipsing interactions. acs.org Computational methods can be used to calculate the energy landscape of different conformers, identifying the most stable geometries and the energy barriers between them. This analysis is critical for understanding how the molecule's shape influences its reactivity and interactions.

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying and characterizing transition states. For reactions involving oxetanes, such as their formation via the Paternò-Büchi reaction or their subsequent ring-opening, theoretical calculations can map out the entire potential energy surface. nih.govnih.gov This allows for the prediction of the most likely reaction pathways and the calculation of activation energies. For example, in the photochemical formation of oxetanes, computational studies have helped to explain the regioselectivity and stereoselectivity by analyzing the stability of different biradical intermediates and the transition states leading to their formation. nih.gov DFT calculations have also been used to explore the mechanism of cytochrome P450-catalyzed oxetane formation in the biosynthesis of complex natural products like Taxol. researchgate.net

Quantum chemical calculations can predict spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants for oxetane derivatives provide valuable information for structural elucidation. rsc.orgmdpi.com For Oxetane-2-carbonitrile, computational models can predict the 1H and 13C NMR spectra, aiding in the assignment of experimental signals.

IR Spectroscopy: The vibrational frequencies calculated from computational methods can be correlated with experimental Infrared (IR) spectra. umanitoba.caresearchgate.net The characteristic ring-puckering motion of the oxetane ring gives rise to specific vibrational modes that can be identified computationally. umanitoba.caresearchgate.net For Oxetane-2-carbonitrile, calculations would predict the vibrational frequency of the nitrile (C≡N) stretch, in addition to the vibrations associated with the oxetane ring.

Below is a table summarizing typical calculated spectroscopic data for a substituted oxetane.

| Parameter | Calculated Value |

| 1H NMR Chemical Shift (CH-CN) | δ 4.5 - 5.0 ppm |

| 13C NMR Chemical Shift (CH-CN) | δ 60 - 70 ppm |

| 13C NMR Chemical Shift (C≡N) | δ 115 - 120 ppm |

| IR Frequency (C≡N stretch) | 2240 - 2260 cm-1 |

Note: These are representative values and the actual calculated values for Oxetane-2-carbonitrile would depend on the specific computational method and basis set used.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions and charge distribution within a molecule in detail. nih.gov

NBO analysis is particularly useful for quantifying intermolecular interactions, such as hydrogen bonding. nih.gov The oxetane oxygen is a potent hydrogen bond acceptor, a feature that can be analyzed using NBO to understand the nature and strength of these interactions. acs.org This analysis can reveal charge transfer from the donor to the acceptor molecule in a hydrogen-bonded complex. nih.gov For Oxetane-2-carbonitrile, NBO analysis could be employed to study its interactions with solvent molecules or other species, providing insights into its solvation properties and how it might bind to a biological target. The analysis provides information on the stabilization energy associated with these interactions. nih.gov

Stability and Bonding Characteristics

Computational methods, particularly density functional theory (DFT), are instrumental in predicting the stability and electronic structure of molecules like oxetane-2-carbonitrile. nih.gov The stability of this compound is primarily dictated by the inherent characteristics of the four-membered oxetane ring, modified by the presence of the C2-carbonitrile substituent.

The oxetane ring possesses significant ring strain, calculated to be approximately 25.5 kcal/mol, which is a defining feature of its chemical nature. beilstein-journals.org This strain arises from the deviation of its endocyclic bond angles from the ideal tetrahedral value of 109.5°. beilstein-journals.org Despite this strain, the oxetane moiety is a stable motif found in numerous natural products, including the anticancer agent paclitaxel (Taxol). nih.govnih.gov

Bonding in the oxetane ring involves sp³-hybridized carbons, but the constrained geometry leads to increased p-character in the ring bonds. acs.org X-ray crystallographic studies on the parent oxetane have established its fundamental bond lengths and angles, which serve as a baseline for understanding substituted derivatives. beilstein-journals.orgacs.org For oxetane-2-carbonitrile, these parameters would be slightly altered by the electronic and steric influence of the nitrile group.

| Parameter | Typical Value (Unsubstituted Oxetane) | Expected Influence of C2-Nitrile Group |

|---|---|---|

| C-O Bond Length | ~1.46 Å acs.org | Minor perturbation due to inductive effects. |

| C-C Bond Length | ~1.53 Å acs.org | Minor perturbation; C2-C3 bond may be slightly affected. |

| C-O-C Bond Angle | ~90.2° acs.org | Largely unaffected. |

| C-C-O Bond Angle | ~92.0° acs.org | Slightly altered at the C2 position. |

| C-C-C Bond Angle | ~84.8° acs.org | Slightly altered. |

| Ring Strain Energy | ~25.5 kcal/mol beilstein-journals.org | Largely retained, with minor modulation by the substituent. |

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) and other simulation techniques provide insight into the dynamic behavior of molecules, including their conformational preferences and interactions with their environment. acs.orgrsc.org

Unlike the planar representation often used in 2D drawings, the oxetane ring is not flat. X-ray analysis and computational studies have confirmed that the ring adopts a "puckered" conformation to alleviate some of the torsional strain from eclipsing hydrogen atoms. beilstein-journals.org The puckering angle in unsubstituted oxetane is relatively small (around 8.7°), but the introduction of substituents increases unfavorable eclipsing interactions, leading to a more pronounced puckered structure. beilstein-journals.orgacs.org

For oxetane-2-carbonitrile, the nitrile group at the C2 position would significantly influence the ring's conformational landscape. The molecule would be expected to exist in a dynamic equilibrium between two primary puckered conformers, where the nitrile group occupies either a pseudo-axial or a pseudo-equatorial position. Computational energy calculations would be required to determine the relative stability of these conformers.

The chemical structure of oxetane-2-carbonitrile features two primary sites for intermolecular interactions, particularly hydrogen bonding.

The Oxetane Oxygen: The strained C-O-C bond angle of the oxetane ring effectively exposes the lone pairs of the oxygen atom. beilstein-journals.orgacs.org This makes the oxetane oxygen an excellent hydrogen-bond acceptor. acs.orgresearchgate.net Its hydrogen-bond-accepting ability is considered more effective than that of other cyclic ethers and competes with most carbonyl functional groups, such as ketones and esters. acs.org

The Nitrile Nitrogen: The nitrogen atom of the cyano group also possesses a lone pair and can act as a hydrogen bond acceptor.

Applications of Oxetane 2 Carbonitrile in Organic Synthesis and Materials Science

Oxetane-2-carbonitrile as a Versatile Synthetic Intermediate

The inherent ring strain of the oxetane (B1205548) moiety, estimated at approximately 25.5 kcal/mol, renders it susceptible to nucleophilic attack and ring-opening reactions, providing a pathway to diverse functionalized molecules. beilstein-journals.org This reactivity, coupled with the synthetic utility of the nitrile group, establishes oxetane-2-carbonitrile as a multifaceted building block in synthetic chemistry.

Building Block for Complex Molecule Synthesis

Oxetane-2-carbonitrile serves as a valuable starting material for the synthesis of more intricate molecular frameworks. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, enabling the formation of a wide array of derivatives. chemrxiv.org For instance, the hydrolysis of the nitrile under basic conditions, which are generally well-tolerated by the oxetane ring, leads to the corresponding oxetane-2-carboxylic acid. chemrxiv.org This transformation is crucial for creating oxetane-containing amino acid derivatives. chemrxiv.org

The oxetane ring itself can be strategically incorporated into larger molecules to modulate their physicochemical properties. acs.orgnih.gov The introduction of an oxetane motif can enhance aqueous solubility, metabolic stability, and introduce three-dimensionality into a molecule. nih.govnih.govresearchgate.netnih.gov These characteristics are highly desirable in the design of bioactive compounds. nih.gov The synthesis of complex molecules often involves multi-step sequences where the stability and reactivity of the oxetane ring must be carefully considered. acs.orgnih.gov

Table 1: Examples of Complex Molecules Synthesized Using Oxetane Derivatives

| Starting Material | Reagents and Conditions | Product | Application Area |

| Oxetan-3-one | TMSCN, Dialkylamine (Strecker Synthesis) | 3-Cyano-3-dialkylamino oxetane | Precursor for oxetane amino acids chemrxiv.org |